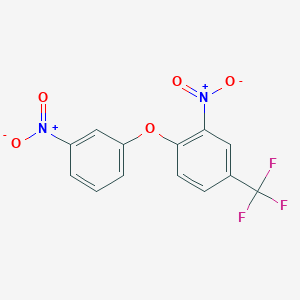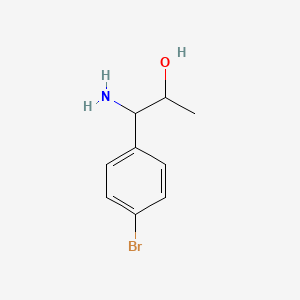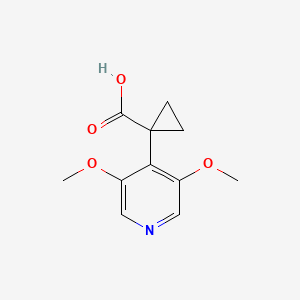
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carboxylic acid involves several steps. One common method includes the reaction of 3,5-dimethoxypyridine with cyclopropane-1-carboxylic acid under specific conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carboxamide: This compound has a similar structure but contains an amide group instead of a carboxylic acid group.
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carboxylate: This ester derivative has a similar core structure but differs in its functional group.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical properties and reactivity .
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
1-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO4/c1-15-7-5-12-6-8(16-2)9(7)11(3-4-11)10(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
YHICNWXHQGVJCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1C2(CC2)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13044361.png)
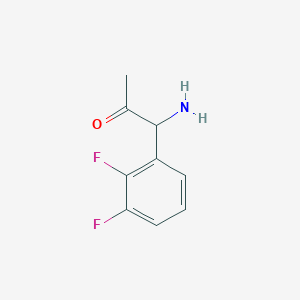
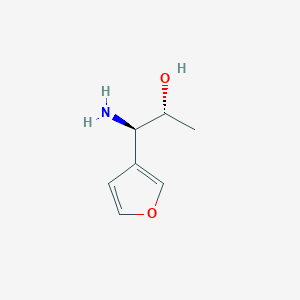

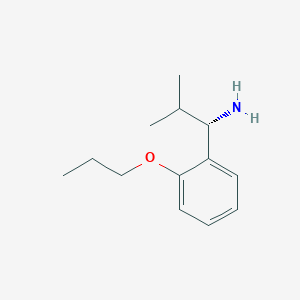
![8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13044382.png)
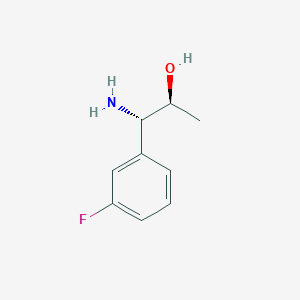
![4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole](/img/structure/B13044409.png)
![(3S)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044417.png)
